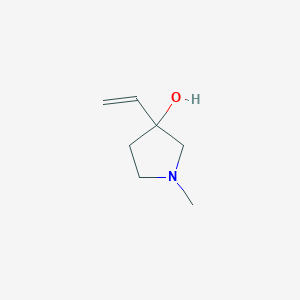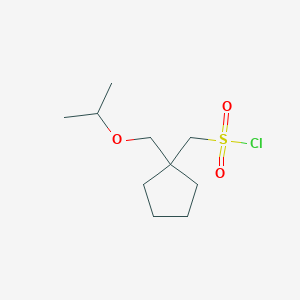
(S)-2-Isopropylpyrrolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(propan-2-yl)pyrrolidin-3-one is a chiral compound belonging to the class of pyrrolidinones. These compounds are characterized by a five-membered lactam ring, which is a cyclic amide. The presence of the chiral center at the second position and the isopropyl group makes this compound unique in its structural and stereochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(propan-2-yl)pyrrolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino acid derivative with a suitable carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring. The stereochemistry is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods
Industrial production of (2S)-2-(propan-2-yl)pyrrolidin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(propan-2-yl)pyrrolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-(propan-2-yl)pyrrolidin-3-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure.
Medicine
In medicine, derivatives of pyrrolidinones are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
Industrially, (2S)-2-(propan-2-yl)pyrrolidin-3-one can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-(propan-2-yl)pyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center and functional groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-(methyl)pyrrolidin-3-one
- (2S)-2-(ethyl)pyrrolidin-3-one
- (2S)-2-(butyl)pyrrolidin-3-one
Uniqueness
(2S)-2-(propan-2-yl)pyrrolidin-3-one is unique due to its specific isopropyl group, which influences its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(2S)-2-propan-2-ylpyrrolidin-3-one |
InChI |
InChI=1S/C7H13NO/c1-5(2)7-6(9)3-4-8-7/h5,7-8H,3-4H2,1-2H3/t7-/m0/s1 |
Clave InChI |
XNRZTDDFOAYOTG-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)CCN1 |
SMILES canónico |
CC(C)C1C(=O)CCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)

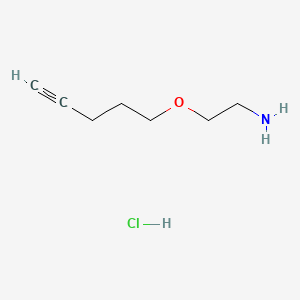

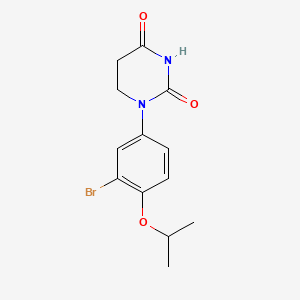
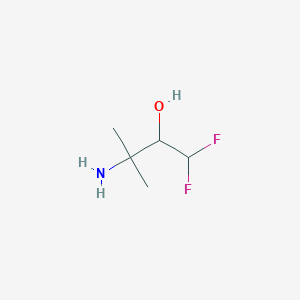
![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
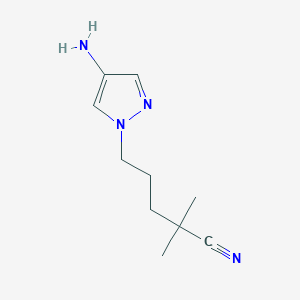
![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)
![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)
![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)
